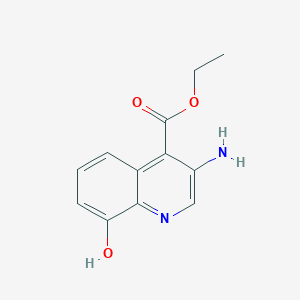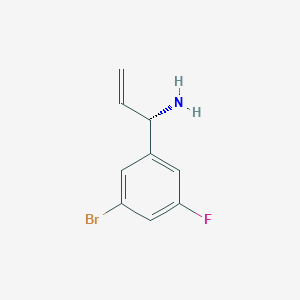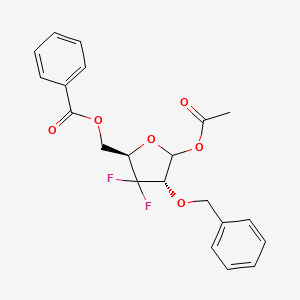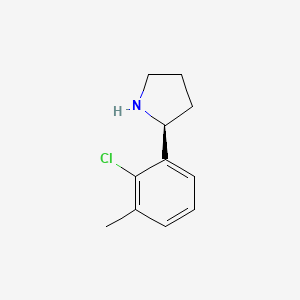
Methyl 3-hydroxy-2-methylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-2-methylacrylate is an organic compound with the molecular formula C5H8O3 It is a derivative of acrylic acid and is characterized by the presence of a hydroxyl group and a methyl group attached to the acrylate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-methylacrylate can be synthesized through several methods. One common approach involves the reaction of (meth)acryloyl chloride with methanol in the presence of a base such as triethylamine. This reaction typically occurs in a tubular reactor, resulting in high conversion rates and minimal side products . Another method involves the use of palladium-catalyzed reactions to form the desired acrylate ester .
Industrial Production Methods: In industrial settings, continuous flow processes are often employed for the large-scale production of this compound. These processes offer advantages such as improved safety, efficiency, and scalability. The use of ultrasonication-assisted flow strategies further enhances the handling and processing of the formed slurry .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-hydroxy-2-methylacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acrylate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the acrylate group under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-2-methylacrylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which methyl 3-hydroxy-2-methylacrylate exerts its effects involves its interaction with various molecular targets and pathways. The compound’s electrophilic and nucleophilic centers enable it to participate in a wide range of chemical reactions. For instance, its interaction with biological membranes can be studied using NMR spectroscopy to understand its hemolytic activity and toxicity .
Vergleich Mit ähnlichen Verbindungen
Methyl acrylate: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Ethyl 3-hydroxy-2-methylacrylate: Similar but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness: Methyl 3-hydroxy-2-methylacrylate is unique due to the presence of both a hydroxyl group and a methyl group on the acrylate backbone. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C5H8O3 |
|---|---|
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
methyl (E)-3-hydroxy-2-methylprop-2-enoate |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3,6H,1-2H3/b4-3+ |
InChI-Schlüssel |
VFTATQXKBPNQQF-ONEGZZNKSA-N |
Isomerische SMILES |
C/C(=C\O)/C(=O)OC |
Kanonische SMILES |
CC(=CO)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13040415.png)


![3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid](/img/structure/B13040426.png)
![2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13040432.png)
![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride](/img/structure/B13040441.png)
![7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13040446.png)
![Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate](/img/structure/B13040448.png)





![N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13040466.png)
